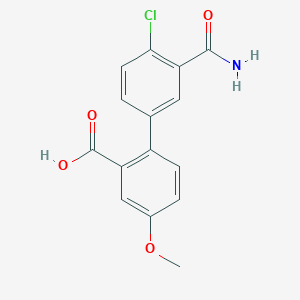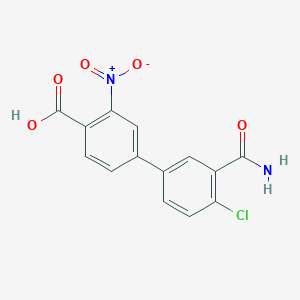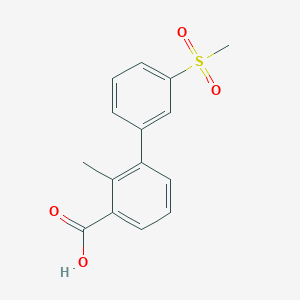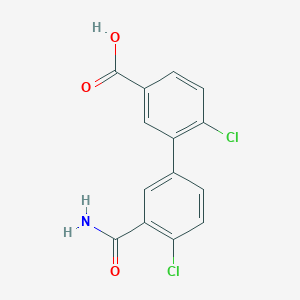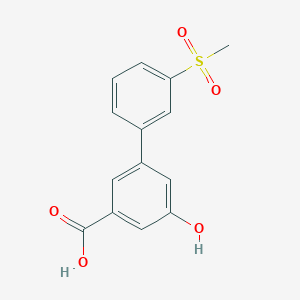
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid, 95% (hereafter referred to as 3-C4CP-5-TMB) is a novel compound with a variety of potential uses in the laboratory setting. It is a white crystalline powder that is soluble in water and other organic solvents. Its chemical structure is C14H8ClF3NO3 and it has a molecular weight of 305.65 g/mol. It is a relatively new compound, first synthesized in 2014.
科学的研究の応用
3-C4CP-5-TMB has a variety of potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a fluorescent dye for the detection of proteins. It is also used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyesters. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
作用機序
The mechanism of action of 3-C4CP-5-TMB is not fully understood. However, it is believed to act as a proton donor, donating protons to other molecules in order to facilitate chemical reactions. Additionally, it is believed to act as a catalyst, increasing the rate of chemical reactions by providing a suitable environment for the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C4CP-5-TMB are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The advantages of using 3-C4CP-5-TMB in laboratory experiments include its low cost, its high solubility in water, and its ability to act as a catalyst in certain reactions. Additionally, it is relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-C4CP-5-TMB in laboratory experiments is its toxicity, which can be dangerous if not handled properly.
将来の方向性
The potential future applications of 3-C4CP-5-TMB are numerous. It could be used as a drug delivery system for the treatment of cancer, as a fluorescent dye for the detection of proteins, as a reagent in organic synthesis, and as a catalyst in the production of polymers. Additionally, it could be used in the synthesis of pharmaceuticals, such as anti-cancer drugs. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action.
合成法
The synthesis of 3-C4CP-5-TMB involves a multi-step reaction process. The first step is the condensation of 4-chlorophenylisocyanate and 3-carbamoyl-5-trifluoromethylbenzoic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction yields the desired product, 3-C4CP-5-TMB, along with by-products such as water and carbon dioxide. The reaction is typically carried out at a temperature of 90-100°C and a pressure of 1-2 bar.
特性
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO3/c16-12-2-1-7(6-11(12)13(20)21)8-3-9(14(22)23)5-10(4-8)15(17,18)19/h1-6H,(H2,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLDIUGCRUOXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691607 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261966-86-2 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





